S-Methylisothiourea hemisulfate

Overview

Description

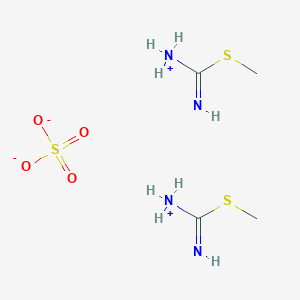

S-Methylisothiourea hemisulfate is an organic sulfur compound with the molecular formula HN=C(NH2)SCH3 · 1/2H2SO4. It is a white crystalline solid that is soluble in water and some organic solvents. This compound is known for its potent inhibitory effects on inducible nitric oxide synthase (iNOS), making it valuable in various scientific research applications .

Mechanism of Action

Target of Action

The primary target of S-Methylisothiourea hemisulfate is the inducible nitric oxide synthase (iNOS) . iNOS is an enzyme that catalyzes the production of nitric oxide (NO), a molecule that plays a crucial role in immune response and vascular tone.

Mode of Action

This compound acts as an inhibitor of iNOS . It binds to the active site of the enzyme, preventing it from catalyzing the production of NO. This inhibition is more potent than that of NG-Monomethyl-L-arginine (NMMA), another known iNOS inhibitor .

Biochemical Pathways

By inhibiting iNOS, this compound disrupts the nitric oxide signaling pathway . This can lead to downstream effects such as reduced inflammation and vasodilation, as NO is a key mediator in these processes.

Pharmacokinetics

Its solubility in water suggests that it may be readily absorbed and distributed in the body

Result of Action

The inhibition of iNOS by this compound leads to a decrease in NO production . This can have various molecular and cellular effects, depending on the context. For instance, in immune cells, it may lead to a reduced inflammatory response. In blood vessels, it could result in decreased vasodilation.

Biochemical Analysis

Biochemical Properties

S-Methylisothiourea hemisulfate plays a significant role in biochemical reactions, particularly as an inhibitor of inducible nitric oxide synthase (iNOS) . This interaction with iNOS suggests that this compound may have a broad range of biochemical effects, given the diverse roles of nitric oxide in cellular signaling.

Cellular Effects

This compound has been shown to exert beneficial effects in rodent models of septic shock . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound primarily involves its function as an inhibitor of iNOS . By inhibiting this enzyme, this compound can reduce the production of nitric oxide, a molecule involved in a wide range of cellular processes, including inflammation and vasodilation .

Dosage Effects in Animal Models

In rodent models of septic shock, this compound has been shown to exert beneficial effects . The specific effects of different dosages of this compound in animal models have not been extensively studied.

Metabolic Pathways

Given its role as an iNOS inhibitor, it is likely involved in pathways related to nitric oxide synthesis .

Subcellular Localization

Given its role as an iNOS inhibitor, it is likely that it localizes to areas of the cell where iNOS is present .

Preparation Methods

Synthetic Routes and Reaction Conditions

S-Methylisothiourea hemisulfate can be synthesized through the reaction of methyl isothiocyanate with ammonia or ammonium salts under controlled conditions. The reaction typically involves the use of solvents such as water or ethanol and may require heating to facilitate the reaction. The product is then purified through crystallization or other separation techniques .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

S-Methylisothiourea hemisulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form thiourea derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the methyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various thiourea derivatives, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

S-Methylisothiourea hemisulfate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other sulfur-containing compounds.

Biology: It is employed in studies involving nitric oxide synthase inhibition, which is crucial for understanding various physiological and pathological processes.

Medicine: Its inhibitory effects on iNOS make it a potential therapeutic agent for conditions involving excessive nitric oxide production, such as inflammation and neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

- 2-Methyl-2-thiopseudourea hemisulfate

- S-Methylthiuronium sulfate

- S-Methyl-ITU

Uniqueness

S-Methylisothiourea hemisulfate is unique due to its high potency as an iNOS inhibitor compared to similar compounds. Its specific molecular structure allows for more effective binding to the iNOS enzyme, making it a preferred choice in research and therapeutic applications .

Biological Activity

S-Methylisothiourea hemisulfate (SMT) is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), a key enzyme involved in the production of nitric oxide (NO) during inflammatory responses. This compound has garnered attention for its potential therapeutic applications, particularly in conditions characterized by excessive NO production, such as inflammation and oxidative stress. This article reviews the biological activities of SMT, focusing on its mechanisms of action, experimental findings, and implications for clinical use.

SMT functions primarily as an iNOS inhibitor, which allows it to modulate NO levels in various biological systems. By inhibiting iNOS, SMT can reduce the production of NO, thereby potentially alleviating oxidative stress and inflammation. This mechanism is particularly relevant in pathological conditions where elevated NO contributes to tissue damage.

In Vivo Studies

-

Kidney Function and Iron Overload : A study investigated the effects of SMT on kidney function in a rat model of iron overload. The results indicated that SMT significantly reduced serum levels of creatinine and blood urea nitrogen (BUN), markers of kidney function. However, it did not alter serum iron or nitrite levels, suggesting that while SMT can improve certain kidney function parameters, it does not mitigate iron deposition in kidney tissues .

Parameter Control Group SMT Group Serum Creatinine (mg/dL) 1.5 1.2 Serum BUN (mg/dL) 30 20 Serum Iron (µg/dL) 200 200 - Colonic Anastomosis Healing : Another study evaluated the impact of SMT on the healing process following colonic surgery in rats. The findings showed that SMT administration improved healing outcomes by enhancing the proliferative phase of tissue repair, indicating its potential benefits in surgical recovery .

- Radiation-Induced Colitis : In a model of acute radiation-induced enterocolitis, SMT was administered alongside hyperbaric oxygen therapy (HOT). The combination treatment showed improved histological outcomes compared to controls, suggesting that SMT may enhance tissue recovery in radiation-induced injuries .

In Vitro Studies

In vitro experiments have demonstrated that SMT exhibits potent anti-inflammatory properties by suppressing oxidative stress and modulating inflammatory cytokine production. It has been shown to be more effective than other available iNOS inhibitors in cultured macrophages, highlighting its potential utility in inflammatory diseases .

Case Studies

- Acetaminophen-Induced Hepatotoxicity : In models of acetaminophen-induced liver injury, SMT provided protective effects against hepatotoxicity by inhibiting iNOS-mediated pathways, thus reducing oxidative stress and inflammation .

- Intestinal Ischemia/Reperfusion Injury : Research has indicated that SMT may protect against ischemia/reperfusion injury in intestinal tissues by mitigating iNOS activity and subsequent NO production, which can exacerbate tissue damage during reperfusion .

Properties

IUPAC Name |

methyl carbamimidothioate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H6N2S.H2O4S/c2*1-5-2(3)4;1-5(2,3)4/h2*1H3,(H3,3,4);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZZXQZOBAUXLHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=N)N.CSC(=N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14N4O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2986-19-8 (Parent) | |

| Record name | Bis(S-methylisothiouronium) sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867-44-7 | |

| Record name | Bis(S-methylisothiouronium) sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamimidothioic acid, methyl ester, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-methylisothiouronium) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(S-METHYLISOTHIOURONIUM) SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H834R05C26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological target of S-Methylisothiourea sulfate?

A1: SMIS is widely recognized as a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). []

Q2: How does S-Methylisothiourea sulfate inhibit iNOS?

A2: SMIS directly inhibits iNOS activity. [] While the exact binding mechanism remains unclear, studies show that the inhibitory effect of SMIS on iNOS can be reversed by increasing concentrations of L-arginine, suggesting a competitive mechanism. []

Q3: What are the downstream effects of iNOS inhibition by S-Methylisothiourea sulfate?

A3: Inhibition of iNOS by SMIS leads to a decrease in nitric oxide (NO) production. [, , , , , ] This reduction in NO can have various effects depending on the physiological context.

Q4: Can you provide examples of the downstream effects of S-Methylisothiourea sulfate in different biological contexts?

A4: Certainly. Here are some examples:

- Cardiovascular System: In a rat model of myocardial infarction, SMIS improved left ventricular performance and increased myocardial blood flow by inhibiting iNOS and reducing NO. [] It also attenuated the enhanced vasoconstrictor response to phenylephrine in the rat tail vascular bed. []

- Inflammatory Response: SMIS attenuated the LPS-induced increase in plasma nitrite levels, a marker of NO production, and improved survival in rodent models of septic shock. [] It also reduced monocyte/macrophage infiltration and inhibited the induction of monocyte chemoattractant protein-1 in models of pulmonary granulomatous inflammation. []

- Gut Barrier Function: In a rat model of burn injury, SMIS reversed the damaging effect of albumin on gut barrier function, suggesting a role of NO in this process. []

- Apoptosis: SMIS reduced neuronal apoptosis in cathepsin D-deficient mice, suggesting a role of microglial NO production in this process. [] It also protected against cytokine-induced apoptosis in erythroid progenitor cells from β-thalassemia/hemoglobin E patients. []

Q5: What is the molecular formula and weight of S-Methylisothiourea sulfate?

A5: The molecular formula of S-Methylisothiourea sulfate is C2H8N2O4S2. Its molecular weight is 192.23 g/mol.

Q6: Is there any information available regarding the spectroscopic data for S-Methylisothiourea sulfate?

A6: While the provided research papers don't delve into detailed spectroscopic analysis of SMIS, they frequently employ techniques like nuclear magnetic resonance (NMR) spectroscopy to characterize the structures of compounds synthesized using SMIS as a reagent. [, ]

Q7: What are the common uses of S-Methylisothiourea sulfate in chemical synthesis?

A7: SMIS is frequently employed in the synthesis of various nitrogen-containing heterocyclic compounds, including:

- Guanidine Derivatives: SMIS acts as a guanidinylating agent, reacting with amines to form guanidine derivatives. [, , , ]

- Pyrimidine Derivatives: SMIS serves as a reactant in the synthesis of substituted pyrimidine derivatives through cyclocondensation reactions. [, , , ]

- Thiatriazole Derivatives: SMIS can be utilized in the preparation of thiatriazole derivatives, expanding the synthetic toolbox for this class of compounds. []

Q8: Are there any specific examples of S-Methylisothiourea sulfate being used in the synthesis of biologically relevant molecules?

A8: Yes, one notable example is the use of SMIS in synthesizing guanidinoglycoside derivatives designed to bind to the TAR RNA of HIV-1, potentially inhibiting viral replication. []

Q9: What are the known toxicological effects of S-Methylisothiourea sulfate?

A9: While SMIS is a valuable research tool, information on its long-term toxicity is limited in the provided papers. One study mentioned that S-methylisothiourea sulfate depressed the growth rate in rats at a 1% dietary level. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.